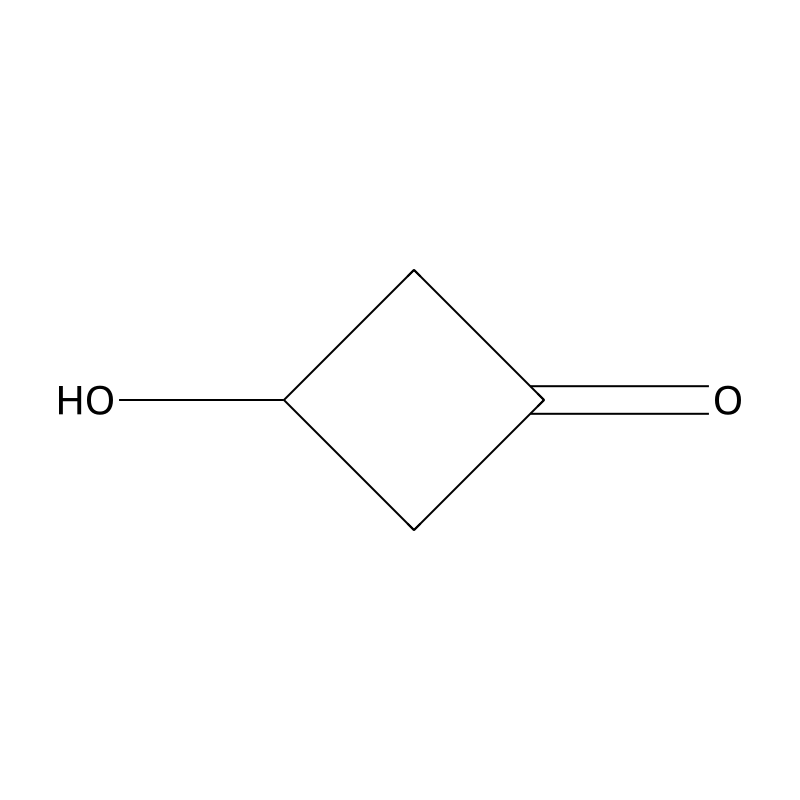

3-Hydroxycyclobutanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

Scientific Field: Organic Chemistry

Summary of Application: This research focuses on the enantiocontrolled synthesis and functionalization of cyclobutane derivatives, with particular attention to metal-free, low impact methodologies.

Methods of Application: The enantio- and diastereoselective desymetrization of 3-substituted cyclobutanones has been achieved by using a N-phenylsulfonyl-(S)-proline catalyzed aldol reaction.

Results or Outcomes: The corresponding 2,3-functionalized cyclobutanones were obtained in good yield and with excellent diastereo- and enantioselectivity.

Discoveries through Organocatalyzed, Brønsted Acid Catalyzed and Non-Catalyzed Transformations of 2-Hydroxycyclobutanone

Summary of Application: This study explores the transformation of 2-hydroxycyclobutanone into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures.

Methods of Application: The reaction worked best when heated in solvent-free conditions in the presence of TsOH (20 mol%) for 2 days.

Results or Outcomes: The target 3-(2-alkoxyethyl)indoles were obtained in moderate-to-high yields.

The Aldol‐Tishchenko Reaction of Butanone, Cyclobutanone and a 3

Summary of Application: This research presents a highly diastereoselective method to furnish acyclic 3-amino-1,5-diol derivatives using a tandem double-aldol-Tishchenko protocol.

Methods of Application: The reaction is regioselective.

Results or Outcomes: In most cases, only 1 diastereomer predominates, from a possible 16.

3-Hydroxycyclobutanone | C4H6O2 | ChemSpider

Scientific Field: Chemistry

Summary of Application: 3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2.

Methods of Application: The specific methods of application can vary depending on the specific reaction or synthesis process.

Results or Outcomes: The outcomes can vary widely depending on the specific reaction or synthesis process.

3-Hydroxycyclobutanone is a cyclic ketone characterized by a four-membered carbon ring with a hydroxyl group attached to one of the carbon atoms. Its chemical formula is C₄H₆O₂, and it has a molecular weight of approximately 86.09 g/mol. The compound features a unique ring structure that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Cyclization Reactions: Under specific conditions, it can form larger cyclic structures through intramolecular reactions.

- Acid-Catalyzed Reactions: It can engage in reactions with alcohols to produce ethers or esters, often yielding zwitterionic intermediates that facilitate further transformations .

Several methods have been developed for synthesizing 3-hydroxycyclobutanone, including:

- Direct Hydroxylation: Utilizing engineered enzymes such as P450 for selective hydroxylation of cyclobutyl derivatives .

- Cycloaddition Reactions: Employing Lewis acid catalysis to create zwitterionic intermediates that can lead to cyclobutanones .

- Intramolecular Reactions: Utilizing α-imino carbenes for formal intramolecular migrations resulting in cyclobutanone formation .

These methods highlight the compound's versatility in synthetic organic chemistry.

3-Hydroxycyclobutanone has potential applications in various fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Its unique structure may offer novel pathways for drug discovery and development.

- Material Science: The compound's properties could be explored for use in polymers or other materials.

Several compounds share structural similarities with 3-hydroxycyclobutanone, each exhibiting unique properties:

3-Hydroxycyclobutanone stands out due to its specific functionalization and potential reactivity, making it a unique candidate for further research compared to these similar compounds.